molecular formula C19H17ClN4O B2879475 N4-(furan-2-ylmethyl)-N2-phenylquinazoline-2,4-diamine hydrochloride

N4-(furan-2-ylmethyl)-N2-phenylquinazoline-2,4-diamine hydrochloride

Cat. No.: B2879475
M. Wt: 352.8 g/mol
InChI Key: KCHQNFRMZGYFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N4-(furan-2-ylmethyl)-N2-phenylquinazoline-2,4-diamine hydrochloride” is a chemical compound . It is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities .


Synthesis Analysis

The synthesis of furan-based compounds involves various methods. One such method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .


Molecular Structure Analysis

The molecular structure of furan-based compounds can be confirmed by various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals of the compounds can be measured by X-ray diffraction and subjected to crystallographic and conformational analyses .


Chemical Reactions Analysis

Furan and its derivatives have a broad spectrum of chemical reactions. For instance, furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been used in the manufacture of various compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of furan-based compounds can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The compound “this compound” has a molecular weight of 301.3 g/mol .

Scientific Research Applications

Pro-Drug Development and Cancer Research

A study by Berry et al. (1997) explores the potential of the 5-nitrofuran-2-ylmethyl group as a bioreductively activated pro-drug system. This research highlights the synthesis of substituted isoquinolin-1-ones and their cyclisation, where arylmethylation occurs exclusively at nitrogen. The study suggests applications of these compounds as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumours, indicating a novel approach in cancer treatment (Berry, Watson, Whish, & Threadgill, 1997).

Antitumor Activity

Zhang et al. (2019) discuss novel 4-arylaminoquinazoline derivatives with antitumor activities, particularly highlighting compounds with N,N-diethyl(aminoethyl)amino moiety. These compounds show potent antiproliferative activities against tumor cells and inhibit the activity of wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK), marking significant progress in the development of anti-cancer drugs (Zhang et al., 2019).

Chemical Synthesis and Molecular Modeling

Kandinska et al. (2006) detail the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, exploring the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine. This study contributes to the chemical synthesis field by providing insights into the production of compounds with potential pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006).

Properties

IUPAC Name

4-N-(furan-2-ylmethyl)-2-N-phenylquinazoline-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O.ClH/c1-2-7-14(8-3-1)21-19-22-17-11-5-4-10-16(17)18(23-19)20-13-15-9-6-12-24-15;/h1-12H,13H2,(H2,20,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHQNFRMZGYFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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